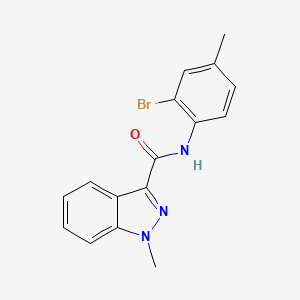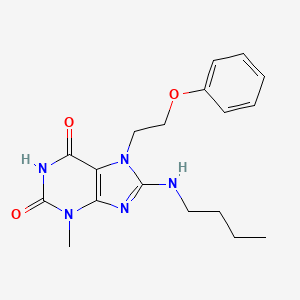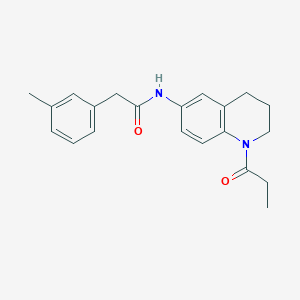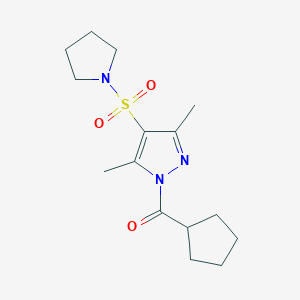
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide (BMIC) is an organic compound that has been studied extensively in recent years. It is a member of the indazole family of compounds, which are known for their various biochemical and physiological effects. BMIC has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, BMIC has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide binds to certain receptors in the body, which then activates certain pathways and enzymes, leading to the desired effects. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is believed to interact with certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be used in a wide variety of experiments. The limitations of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively short half-life, its potential to cause unwanted side effects, and its potential to interact with other compounds in unexpected ways.
Orientations Futures
For research involving N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide include further studies of its mechanism of action, its ability to modulate the activity of certain enzymes and proteins, its potential use in the development of new drugs, and its potential use in the treatment of various neurological disorders. In addition, further studies of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide’s potential use in the treatment of certain types of cancer and its potential use as an anti-inflammatory agent are warranted. Finally, further studies of the potential side effects of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and its potential interactions with other compounds are needed in order to fully understand the safety and efficacy of this compound.
Méthodes De Synthèse
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can be synthesized from the reaction of 2-bromo-4-methylphenyl isocyanate and 1-methyl-1H-indazole-3-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is purified by column chromatography. The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been optimized to produce a high yield of the desired product in a relatively short amount of time.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ylsulfanyl}ethan-1-ol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6499852.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499860.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)